Product packaging for 4-(Ethoxycarbonyl)benzoic acid(Cat. No.:CAS No. 713-57-5)

4-(Ethoxycarbonyl)benzoic acid

Cat. No.: B1345969
CAS No.: 713-57-5
M. Wt: 194.18 g/mol
InChI Key: ADFVYWCDAKWKPH-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)benzoic acid ( 713-57-5) is a high-purity organic compound supplied for use as a critical building block in chemical synthesis and research applications. With a molecular formula of C 10 H 10 O 4 and a molecular weight of 194.18 g/mol , this benzoic acid derivative is characterized by the presence of both a carboxylic acid and an ethyl ester functional group on the aromatic ring, making it a versatile intermediate for constructing more complex molecular architectures. As a key material in organic chemistry research, it serves as a precursor in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers. Researchers value this compound for its two reactive sites, which allow for sequential and selective functionalization. The carboxylic acid can undergo reactions typical for acids, such as amidation or reduction, while the ethyl ester group can be hydrolyzed back to the acid or transesterified, offering multiple pathways for molecular design . For safe handling, please note the following safety information: This compound has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to all recommended precautionary measures, including avoiding inhalation and using appropriate personal protective equipment (PPE). This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1345969 4-(Ethoxycarbonyl)benzoic acid CAS No. 713-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVYWCDAKWKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221457
Record name 1,4-Benzenedicarboxylic acid, monoethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-57-5
Record name Monoethyl terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78Y8ZUH8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 4 Ethoxycarbonyl Benzoic Acid

Established Reaction Pathways for Aromatic Carboxylic Acid Esterification

The selective mono-esterification of a symmetric dicarboxylic acid like terephthalic acid presents a unique chemical challenge. Traditional esterification methods must be carefully controlled to favor the formation of the monoester over the diester byproduct.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a cornerstone of organic synthesis. This equilibrium-controlled process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The synthesis of 4-(Ethoxycarbonyl)benzoic acid via this method necessitates careful control of reaction conditions to achieve regioselectivity.

The direct esterification of terephthalic acid with ethanol (B145695) is a primary route. To favor the formation of the monoethyl ester, a large excess of terephthalic acid relative to ethanol can be employed. However, the low solubility of terephthalic acid in common organic solvents presents a significant challenge. The reaction is typically carried out at elevated temperatures to improve solubility and reaction rates. The equilibrium nature of the reaction also requires the removal of water to drive the reaction towards the product.

An alternative and often more practical approach involves a two-step procedure starting from the readily available dimethyl terephthalate (B1205515). This method consists of a selective monohydrolysis of the diester. This process can be achieved by reacting dimethyl terephthalate with a stoichiometric amount of a base, such as potassium hydroxide (B78521), followed by acidification to yield the monomethyl ester, 4-(methoxycarbonyl)benzoic acid. Subsequent transesterification with ethanol under acidic conditions can then yield the desired this compound.

Method Starting Material Reagents Key Conditions Primary Product
Direct EsterificationTerephthalic acidEthanol, H₂SO₄Excess terephthalic acid, high temperature, water removalThis compound
Saponification/EsterificationDimethyl terephthalate1. KOH, Methanol (B129727) 2. Ethanol, H₂SO₄1. Stoichiometric base 2. Acid-catalyzed transesterification1. 4-(Methoxycarbonyl)benzoic acid 2. This compound

Direct Esterification Techniques

Direct esterification techniques that offer improved selectivity and milder reaction conditions have been explored. One such method involves the use of solid acid catalysts, such as zeolites or ion-exchange resins. These heterogeneous catalysts can offer advantages in terms of product separation and catalyst reusability. For instance, the esterification of terephthalic acid with methanol to produce dimethyl terephthalate has been studied using various zeolite catalysts, with β-zeolite showing high conversion and selectivity. mdpi.com While this study focused on the diester, the principles of using shape-selective catalysts could potentially be applied to favor monoesterification by controlling the access of the dicarboxylic acid to the active sites of the catalyst.

Another approach to achieve selective monoesterification is through enzymatic catalysis. Lipases, for example, can exhibit high regioselectivity in esterification reactions. The use of a thermostable lipase (B570770) from Bacillus thermocatenulatus has been investigated for the selective esterification of phthalic acids in ionic liquids at high temperatures. researchgate.net This study demonstrated that under specific conditions, the formation of the monoester could be favored over the diester. researchgate.net

Catalyst Type Example Reactants Advantages Potential for Monoesterification
Heterogeneous Acidβ-ZeoliteTerephthalic acid, MethanolReusability, ease of separationPotential for shape-selectivity
BiocatalystLipasePhthalic acids, EthanolHigh regioselectivity, mild conditionsDemonstrated success in related systems researchgate.net

Advanced Synthetic Routes and Reaction Conditions

Modern synthetic chemistry offers more sophisticated and efficient routes to this compound and its derivatives, often employing transition metal catalysis to achieve high selectivity and functional group tolerance.

Palladium-Catalyzed C–H Functionalization Approaches in Benzoic Acid Synthesis

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized substrates. While direct C-H ethoxycarbonylation at the para-position of benzoic acid is a challenging transformation, related palladium-catalyzed reactions provide pathways to precursors of this compound.

For instance, palladium-catalyzed carboxylation of aryl triflates or halides with carbon monoxide is a well-established method for synthesizing benzoic acid derivatives. encyclopedia.pubnih.gov A synthetic route could involve the preparation of ethyl 4-bromobenzoate, followed by a palladium-catalyzed carboxylation to introduce the carboxylic acid group. Alternatively, starting with 4-bromobenzoic acid, a palladium-catalyzed ethoxycarbonylation could be envisioned. Recent advancements have even demonstrated the carboxylation of aryl triflates with CO₂ using a combination of palladium and visible-light photoredox catalysis, offering a more environmentally benign approach. nih.gov

Reaction Type Substrate Reagents Catalyst System Product
CarbonylationEthyl 4-bromobenzoateCO, H₂OPd catalyst, ligandThis compound
CarboxylationEthyl 4-triflyloxybenzoateCO₂Pd catalyst, photoredox catalyst, amine reductantThis compound nih.gov

Chemo- and Regioselective Synthesis Strategies for Ethoxycarbonyl Benzoic Acid Isomers

The synthesis of this compound from terephthalic acid is fundamentally a challenge of regioselectivity. Several strategies have been developed to selectively functionalize one of the two identical carboxylic acid groups.

One effective method is the selective mono-esterification of terephthalic acid. This can be achieved under carefully controlled conditions using a limited amount of the esterifying agent. For example, reacting terephthalic acid with a controlled amount of ethanol in the presence of an acid catalyst can yield the monoester, although separation from the starting material and the diester can be challenging.

A more refined approach involves the use of protecting groups. One of the carboxylic acid groups can be selectively protected, for instance, by conversion to an ester with a bulky alcohol. The remaining free carboxylic acid group can then be esterified with ethanol. Subsequent selective deprotection of the first ester group would then yield the desired product.

Furthermore, the selective esterification of phthalic acids has been demonstrated in ionic liquids using a thermostable lipase, where the choice of solvent and reaction conditions significantly influenced the selectivity towards the monoester. researchgate.net

Multi-component Reactions Leading to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. While a direct three-component reaction to form this compound is not commonly reported, MCRs can be employed to synthesize highly functionalized benzoic acid derivatives that could serve as precursors.

For example, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While this reaction does not directly yield the target compound, it demonstrates the potential of MCRs to create complex scaffolds starting from simple building blocks. One could envision a scenario where a suitably functionalized aldehyde or isocyanide could be used in a Passerini-type reaction, with a subsequent transformation to yield the desired this compound structure.

The Ugi reaction, a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, is another powerful tool in MCR chemistry. organic-chemistry.org Similar to the Passerini reaction, the Ugi reaction could be strategically employed to assemble a complex molecule that, through subsequent chemical modifications, could be converted into this compound. The versatility of MCRs lies in their ability to rapidly generate libraries of compounds, which could be valuable in the discovery of new derivatives of this compound with interesting properties.

Reaction Name Components Product Type Relevance to Target Synthesis
Passerini ReactionCarboxylic acid, Aldehyde/Ketone, Isocyanideα-Acyloxy carboxamide wikipedia.orgPotential for synthesizing functionalized precursors.
Ugi ReactionCarboxylic acid, Amine, Aldehyde/Ketone, Isocyanideα-Aminoacyl amide organic-chemistry.orgPotential for creating complex scaffolds for subsequent conversion.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, in line with modern chemical manufacturing, is increasingly influenced by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, maximize efficiency, and utilize renewable resources.

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. In the context of synthesizing esters like this compound, several innovative approaches are being explored.

Mechanochemistry: This technique uses mechanical energy, such as ball milling or grinding, to initiate chemical reactions in the solid state, often without any solvent. researchgate.netresearchgate.net This approach is highly effective for reactions like esterification and condensation. nih.gov By bringing reactants into close contact through mechanical force, reaction times can be significantly reduced at ambient temperature, eliminating the need for heating and solvent reflux. researchgate.net While specific studies on the mechanochemical synthesis of this compound are not widespread, the successful application of this method to similar esterification reactions demonstrates its potential as a greener alternative to traditional solution-based methods. nih.gov The advantages include not only the avoidance of solvents but also simplified product purification, as the solid product can often be isolated directly without extensive work-up procedures. researchgate.net

Alternative Reaction Media: Beyond solvent-free systems, research into environmentally benign solvents like ionic liquids or supercritical fluids offers other green pathways. These systems can offer unique solubility and catalytic properties while having low volatility, reducing air pollution. Gas-phase esterification of terephthalic acid using superheated alcohol vapor is another method that avoids liquid solvents, although it requires significant energy input for vaporization. justia.com

These solvent-reducing strategies represent a significant step toward making the synthesis of this compound more environmentally sustainable.

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product, and no waste is generated.

The primary synthesis route for this compound is the direct mono-esterification of terephthalic acid with ethanol. The balanced chemical equation for this reaction is:

C₆H₄(COOH)₂ + CH₃CH₂OH ⇌ HOOC-C₆H₄-COOCH₂CH₃ + H₂O (Terephthalic Acid + Ethanol ⇌ this compound + Water)

The atom economy for this process can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₁₀H₁₀O₄): 194.18 g/mol

Molecular Weight of Terephthalic Acid (C₈H₆O₄): 166.13 g/mol

Molecular Weight of Ethanol (C₂H₆O): 46.07 g/mol

Atom Economy = (194.18 / (166.13 + 46.07)) x 100 = (194.18 / 212.20) x 100 ≈ 91.5%

An atom economy of 91.5% is considered very high, as the only byproduct is water. This makes direct esterification an inherently efficient process from an atom economy perspective. In contrast, other synthetic methods, such as those involving protecting groups or multi-step syntheses, often have significantly lower atom economies due to the generation of stoichiometric byproducts that are not incorporated into the final molecule. scranton.edu

Table 1: Atom Economy Comparison of a Synthetic Protocol This interactive table provides a theoretical comparison of the atom economy for the direct esterification synthesis of this compound.

Reactant 1 MW (g/mol) Reactant 2 MW (g/mol) Desired Product MW (g/mol) Byproduct MW (g/mol) Atom Economy (%)
Terephthalic Acid 166.13 Ethanol 46.07 This compound 194.18 Water 18.02 91.5%

Reaction Mechanisms and Chemical Reactivity of 4 Ethoxycarbonyl Benzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a primary site for nucleophilic acyl substitution reactions, enabling the formation of various important derivatives.

Nucleophilic Acyl Substitution Reactions at the Carboxyl Moiety

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids. The mechanism generally involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com For carboxylic acids, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often catalyzed by an acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Alternatively, the -OH group can be converted into a better leaving group. sciepub.com

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen (acid-catalyzed): This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nucleophile to the hydroxyl group.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl is deprotonated to yield the final product.

Formation of Anhydrides, Acid Chlorides, and Amides

Acid Anhydrides: Carboxylic acids can be converted to anhydrides by dehydration, often at high temperatures. A common laboratory method involves the reaction of a carboxylic acid with an acid chloride or another anhydride (B1165640), such as acetic anhydride, often in the presence of a catalyst like phosphoric acid. acs.orgorganic-chemistry.org For 4-(ethoxycarbonyl)benzoic acid, this would result in the formation of 4,4'-bis(ethoxycarbonyl)benzoic anhydride. The reaction with acetic anhydride proceeds by nucleophilic attack of the carboxylic acid on the carbonyl of acetic anhydride, followed by elimination of acetic acid.

Acid Chlorides: The conversion of carboxylic acids to acid chlorides is a crucial transformation as acid chlorides are highly reactive intermediates. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). bldpharm.comlibretexts.orgnih.govnih.gov The reaction mechanism involves the carboxylic acid oxygen attacking the sulfur of thionyl chloride, which ultimately converts the hydroxyl group into a good leaving group (chlorosulfite). A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acid chloride. A procedure for the synthesis of the closely related 4-methoxycarbonyl benzoic acid chloride involves heating the corresponding acid in thionyl chloride. acs.org

Table 1: Reagents for Acid Chloride Formation
ReagentByproductsAdvantages
Thionyl chloride (SOCl₂)SO₂(g), HCl(g)Gaseous byproducts are easily removed. nih.gov
Oxalyl chloride ((COCl)₂)CO(g), CO₂(g), HCl(g)Volatile byproducts, reaction can be run under milder conditions.
Phosphorus pentachloride (PCl₅)POCl₃(l), HCl(g)Effective for a wide range of carboxylic acids.

Amides: Amides are generally formed by the reaction of a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. nih.gov More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative like an acid chloride or by using a coupling reagent. researchgate.net For instance, this compound can be reacted with an amine in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) to yield the corresponding amide in high yields. dissertationtopic.netucla.edu Boric acid has also been shown to catalyze the direct amidation of benzoic acid. sciepub.com

Table 2: Common Coupling Reagents for Amide Synthesis
ReagentDescription
Carbodiimides (e.g., DCC, EDC)Activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.org
Boronic acidsCatalyze the direct amidation of carboxylic acids. bldpharm.com
Titanium(IV) chloride (TiCl₄)Mediates the direct condensation of carboxylic acids and amines. ucla.edu

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids like benzoic acid, this reaction is generally difficult and requires high temperatures or specific catalysts. The presence of substituents on the aromatic ring can significantly influence the rate and mechanism of decarboxylation. For terephthalic acid, a related dicarboxylic acid, decarboxylation to benzoic acid and then to benzene (B151609) can be achieved at high temperatures over metal oxide catalysts like zinc oxide. masterorganicchemistry.comchemguide.co.uk The mechanism is proposed to involve the formation of a metal carboxylate intermediate which then decomposes. chemguide.co.uk Radical mechanisms for the decarboxylation of benzoic acids have also been reported, particularly under photochemical conditions. libretexts.org The ethoxycarbonyl group, being electron-withdrawing, would likely make the ipso-carbon more electron-deficient, potentially influencing the conditions required for decarboxylation compared to unsubstituted benzoic acid.

Reactions Involving the Ethoxycarbonyl Group

The ester functional group in this compound also undergoes characteristic reactions, most notably transesterification and hydrolysis.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The mechanism involves:

Protonation of the carbonyl oxygen of the ester by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the new alcohol on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfers to make the original ethoxy group a better leaving group (ethanol).

Elimination of ethanol (B145695) and deprotonation to give the new ester.

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent. libretexts.org

Base-Catalyzed Transesterification: This process is initiated by a strong base (e.g., an alkoxide) that is a more powerful nucleophile than the alcohol itself.

Nucleophilic attack of the alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate.

The intermediate collapses, eliminating the original ethoxide leaving group to form the new ester. masterorganicchemistry.com

This reaction is also an equilibrium, and a large excess of the reactant alcohol (as the alkoxide) is used to favor the formation of the product. masterorganicchemistry.com

Saponification and Hydrolysis Mechanisms under Acidic and Basic Conditions

Saponification (Basic Hydrolysis): Saponification is the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol. This reaction is effectively irreversible because the final step is a highly favorable acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid.

The mechanism involves:

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.

The intermediate collapses, eliminating the ethoxide ion as the leaving group to form a carboxylic acid.

The ethoxide ion, being a strong base, deprotonates the carboxylic acid to form a carboxylate salt and ethanol.

The saponification of polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer containing repeating units structurally related to this compound, is a well-studied process that yields terephthalate salts. acs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, ester hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process.

The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺).

A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfers occur, leading to the protonation of the ethoxy group, making it a good leaving group (ethanol).

Ethanol is eliminated, and the carbonyl group is reformed.

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

The use of a large excess of water can shift the equilibrium towards the hydrolysis products.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with two electron-withdrawing groups: a carboxylic acid group (-COOH) and an ethoxycarbonyl group (-COOEt). Both of these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation occurs because both groups pull electron density away from the ring through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.

Both the carboxyl and ester groups are meta-directors. This means they direct incoming electrophiles to the positions meta to themselves. In this compound, the substituents are in a 1,4-relationship. The positions ortho to the carboxyl group (C2 and C6) are meta to the ester group. Similarly, the positions ortho to the ester group (C3 and C5) are meta to the carboxyl group. Therefore, both groups direct incoming electrophiles to the same available positions on the ring (C2, C3, C5, C6). The combined deactivating effect of two groups makes electrophilic substitution reactions on this molecule significantly more difficult to achieve, often requiring harsh reaction conditions (e.g., higher temperatures, stronger catalysts, or fuming acids).

While specific studies detailing the nitration, halogenation, and sulfonation of this compound are sparse, the outcomes of such reactions can be predicted based on the strong meta-directing and deactivating nature of the two substituents.

Nitration: Nitration would require forcing conditions, such as treatment with a mixture of concentrated nitric acid and fuming sulfuric acid (oleum) at elevated temperatures. The nitro group (-NO₂) would be expected to substitute at a position meta to the carboxyl group (and ortho to the ester group), yielding primarily 2-nitro-4-(ethoxycarbonyl)benzoic acid.

Halogenation: Direct halogenation (e.g., bromination or chlorination) would also necessitate harsh conditions, typically involving a Lewis acid catalyst like FeBr₃ or AlCl₃. The reaction would be sluggish due to the deactivated ring. The halogen atom would be directed to the positions meta to the carboxyl group.

Sulfonation: Sulfonation, using fuming sulfuric acid (H₂SO₄/SO₃), would introduce a sulfonic acid group (-SO₃H) onto the ring. This reaction is reversible and requires high temperatures. The substitution pattern would again be governed by the directing effects of the existing groups, leading to the formation of 2-sulfo-4-(ethoxycarbonyl)benzoic acid. The sulfonation of related polyester (B1180765) plastics like PET has been investigated to introduce hydrophilic groups, indicating that the aromatic core of the terephthalate unit is susceptible to sulfonation under appropriate conditions. google.com

The following table outlines the predicted major products for these electrophilic aromatic substitution reactions.

ReactionReagentsPredicted Major Product
Nitrationconc. HNO₃, fuming H₂SO₄2-Nitro-4-(ethoxycarbonyl)benzoic acid
BrominationBr₂, FeBr₃2-Bromo-4-(ethoxycarbonyl)benzoic acid
SulfonationFuming H₂SO₄ (SO₃)2-Sulfo-4-(ethoxycarbonyl)benzoic acid

Metal-Catalyzed Transformations and Cross-Coupling Reactions

To be utilized in metal-catalyzed cross-coupling reactions, this compound typically requires prior functionalization, usually by introducing a halide (Br, I) or a triflate group onto the aromatic ring. This pre-functionalized molecule can then serve as a substrate in various palladium-catalyzed reactions to form new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org A halogenated derivative of this compound, such as 2-bromo-4-(ethoxycarbonyl)benzoic acid, would be an excellent substrate for Suzuki coupling. For instance, reacting it with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would yield a biphenyl (B1667301) derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups, including both the ester and carboxylic acid moieties. Studies on the closely related 4-bromobenzoic acid have shown efficient Suzuki-Miyaura coupling using a ligand-free Pd/C catalyst in an ethanol-water solvent system. pku.edu.cn

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com A halogenated this compound could react with various alkenes (e.g., styrene, acrylates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to introduce a vinyl group onto the aromatic ring. This provides a direct route to stilbene (B7821643) and cinnamic acid derivatives of the parent molecule.

Sonogashira Coupling: The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, would allow for the introduction of an alkynyl substituent onto a halogenated this compound. This strategy is highly valuable for the synthesis of complex organic materials and natural products. More recent developments have also explored decarbonylative Sonogashira cross-coupling reactions directly from carboxylic acids, offering a potential alternative pathway for functionalization. nih.govnih.gov

The table below illustrates the general schemes for these cross-coupling strategies using a bromo-derivative of the target compound as an example.

Coupling ReactionCoupling PartnersCatalyst SystemGeneral Product Structure
Suzuki2-Bromo-4-(ethoxycarbonyl)benzoic acid + R-B(OH)₂Pd(0) catalyst, Base2-R-4-(ethoxycarbonyl)benzoic acid
Heck2-Bromo-4-(ethoxycarbonyl)benzoic acid + AlkenePd(0) or Pd(II) catalyst, Base2-(Alkenyl)-4-(ethoxycarbonyl)benzoic acid
Sonogashira2-Bromo-4-(ethoxycarbonyl)benzoic acid + AlkynePd(0) catalyst, Cu(I) co-catalyst, Base2-(Alkynyl)-4-(ethoxycarbonyl)benzoic acid

Direct functionalization of C–H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. For benzoic acid derivatives, the carboxylic acid group can act as a directing group for transition metal-catalyzed C–H activation, typically at the ortho position.

Palladium-catalyzed C–H activation of benzoic acids can lead to the formation of a five-membered palladacycle intermediate. rsc.org This intermediate can then react with various coupling partners, such as aryltrifluoroborates or alkenes, to achieve ortho-arylation or ortho-olefination. nih.gov In the case of this compound, the carboxyl group would direct C–H activation to the C2 and C6 positions. This approach offers a direct route to 2,4-disubstituted benzoic acid derivatives. While the electron-withdrawing ester group might influence the reactivity, the directing power of the carboxylate is generally dominant in such transformations. Recent research has also explored methods for achieving meta-C-H functionalization of benzoic acid derivatives through the use of specifically designed nitrile-based templates that override the intrinsic ortho-directing effect. nih.gov These advanced methods could potentially allow for the selective functionalization of the C3 and C5 positions of this compound.

Redox Chemistry of this compound

The redox chemistry of this compound is a nuanced field, with the reactivity of the carboxyl and ethoxycarbonyl groups, as well as the aromatic ring, being highly dependent on the choice of reagents and reaction conditions. Selective transformations are key to harnessing the synthetic potential of this bifunctional molecule.

Reduction of the Carboxyl and Ethoxycarbonyl Groups

The reduction of the carboxyl and ethoxycarbonyl moieties in this compound can lead to a range of products, from diols to methyl groups, depending on the reducing agent and catalytic system employed.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are capable of reducing both carboxylic acids and esters to their corresponding primary alcohols. While specific studies on this compound are not extensively detailed in publicly available literature, the known reactivity of LiAlH4 suggests that it would reduce both functional groups to yield 1,4-benzenedimethanol.

Catalytic hydrogenation offers a more versatile approach, where selectivity can be achieved by tuning the catalyst and reaction conditions. For the closely related terephthalic acid, electrochemical reduction on a mercury-overlaid metal cathode has been shown to selectively reduce one of the carboxylic acid groups to a hydroxymethyl group, yielding p-hydroxymethylbenzoic acid. google.com This suggests a potential pathway for the selective reduction of the carboxylic acid group of this compound.

Furthermore, the hydrogenation of arylene dicarboxylic acids to hydroxymethyl aryl monocarboxylic acids can be achieved using a rhenium catalyst in an aqueous solvent at temperatures between 140°C and 200°C. google.com This method demonstrates the feasibility of selectively targeting one of the acid functionalities.

More drastic reduction, leading to the conversion of both the carboxyl and ethoxycarbonyl groups to methyl groups, has been demonstrated for dimethyl terephthalate. Using an iron carbide nanoparticle catalyst, dimethyl terephthalate was converted to p-xylene (B151628) with a high yield, indicating the complete hydrodeoxygenation of the ester groups. acs.org This suggests that under specific catalytic conditions, this compound could potentially be reduced to p-xylene.

Below is a table summarizing potential reduction products of this compound based on analogous reactions.

Table 1: Potential Reduction Products of this compound

Reducing Agent/Catalyst Potential Product Functional Group Transformation
Lithium Aluminum Hydride (LiAlH4) 1,4-Benzenedimethanol -COOH to -CH2OH and -COOEt to -CH2OH
Electrochemical Reduction p-(Ethoxycarbonyl)benzyl alcohol -COOH to -CH2OH
Rhenium Catalyst p-(Hydroxymethyl)benzoic acid ethyl ester -COOH to -CH2OH
Iron Carbide Nanoparticles p-Xylene -COOH and -COOEt to -CH3

Oxidation of the Aromatic Ring

The benzene ring of this compound is generally resistant to oxidation under mild conditions due to its aromatic stability. However, under forcing conditions or with powerful oxidizing systems, the ring can be cleaved.

Advanced oxidation processes (AOPs) are known to degrade aromatic carboxylic acids. For instance, the oxidation of terephthalic acid, the dicarboxylic acid analog, has been studied using various AOPs, including UV/TiO2, UV/H2O2, and ozonolysis. These processes lead to the formation of intermediates such as benzoquinone, benzene, maleic acid, and oxalic acid, indicating the breakdown of the aromatic ring. nih.gov

Ozonolysis, in particular, is a powerful method for cleaving unsaturated carbon-carbon bonds. wikipedia.org While typically applied to alkenes and alkynes, under appropriate conditions, it can also lead to the degradation of aromatic rings. The specific products resulting from the ozonolysis of this compound would depend on the reaction conditions and subsequent work-up procedures.

Electrochemical methods can also be employed to oxidize the aromatic ring. The electrochemical recycling of polyethylene terephthalate (PET), which is composed of repeating units of terephthalic acid and ethylene (B1197577) glycol, involves the oxidation of the terephthalate moiety. nhsjs.comnih.gov

It is important to note that the direct oxidation of the aromatic ring of this compound to form substituted phenols or other ring-functionalized products is not a commonly reported transformation under standard laboratory conditions. The electron-withdrawing nature of the carboxyl and ethoxycarbonyl groups deactivates the ring towards electrophilic attack, which is often a key step in aromatic oxidation.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Ethoxycarbonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(Ethoxycarbonyl)benzoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of this compound, the chemical environment of each proton dictates its resonance frequency. The aromatic protons on the benzene (B151609) ring are significantly deshielded and typically appear in the downfield region between 7.0 and 8.5 ppm. Due to the para-substitution pattern, these protons give rise to two distinct signals, appearing as doublets. The protons ortho to the electron-withdrawing carboxyl group are expected at a higher chemical shift compared to those ortho to the ester group.

The ethyl ester group exhibits two characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet around 4.4 ppm. The terminal methyl protons (-CH₃) are more shielded and resonate as a triplet around 1.4 ppm. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm, often between 12 and 13 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to -COOH) ~8.1-8.3 Doublet
Aromatic (ortho to -COOEt) ~7.9-8.1 Doublet
Ethyl Methylene (-OCH₂CH₃) ~4.4 Quartet
Ethyl Methyl (-OCH₂CH₃) ~1.4 Triplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Carboxylic acid and ester carbonyl carbons are highly deshielded, with the carboxylic acid carbon appearing around 165-185 ppm and the ester carbonyl carbon at a slightly lower chemical shift. libretexts.orgprinceton.edu

The aromatic carbons show distinct signals in the range of 125-150 ppm. libretexts.org The carbon atom attached to the carboxyl group (ipso-carbon) and the one attached to the ester group will have different chemical shifts from the protonated aromatic carbons. The ethyl group carbons are found in the upfield region, with the methylene carbon (-OCH₂-) appearing around 60-70 ppm and the methyl carbon (-CH₃) at approximately 14-20 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH) ~170-185
Ester Carbonyl (-C OOEt) ~165-175
Aromatic (ipso, attached to -COOH) ~130-135
Aromatic (ipso, attached to -COOEt) ~130-135
Aromatic (CH) ~128-132
Ethyl Methylene (-OC H₂CH₃) ~60-65

Two-dimensional (2D) NMR techniques are employed to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. It would also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduhmdb.ca This allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net HMBC is crucial for identifying quaternary carbons (those with no attached protons), such as the carbonyl and ipso-aromatic carbons. Correlations would be observed between the aromatic protons and the carbonyl carbons of both the ester and carboxylic acid groups, as well as the ipso-carbons, confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. stmarys-ca.edu

The IR spectrum of this compound is dominated by the strong absorption bands of the two carbonyl groups.

Carboxylic Acid C=O Stretch : The carbonyl group of the carboxylic acid typically shows a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. stmarys-ca.edu This band is often slightly broadened due to hydrogen bonding.

Ester C=O Stretch : The ester carbonyl group also exhibits a strong stretching vibration, typically at a slightly higher frequency than the carboxylic acid, in the range of 1720-1740 cm⁻¹. pg.edu.pl The conjugation with the aromatic ring can lower these frequencies slightly.

C-O Stretch : The C-O stretching vibrations of the carboxylic acid and ester groups are also observable in the 1200-1300 cm⁻¹ region. stmarys-ca.eduspcmc.ac.in

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibration Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O Stretch 1700-1725 Strong
Ester C=O Stretch 1720-1740 Strong
Aromatic C-H Stretch 3000-3100 Medium
Aromatic C=C Stretch 1450-1600 Medium to Weak

The presence of the benzene ring gives rise to several characteristic absorptions in the IR spectrum.

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the aromatic ring are typically observed as weak to medium bands in the 3000-3100 cm⁻¹ region. orgchemboulder.comopenstax.orglibretexts.org

Aromatic C=C Stretch : The in-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring result in a series of absorptions in the 1450-1600 cm⁻¹ range. openstax.orglibretexts.orgpressbooks.pub The positions and number of these peaks can sometimes provide information about the substitution pattern.

C-H Out-of-Plane Bending : Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene ring. openstax.orglibretexts.org For a para-substituted ring, a strong band is expected in the 810-840 cm⁻¹ range. openstax.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its mass-to-charge ratio (m/z) after ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀O₄), the theoretical monoisotopic mass is precisely calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. The monoisotopic mass is 194.057909 Da. chemspider.comnih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule. uni.lu These predictions are valuable for ion mobility spectrometry, a technique often coupled with mass spectrometry.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₀O₄
Average Mass194.186 Da
Monoisotopic Mass194.057909 Da

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and fragmented to produce a characteristic pattern of smaller ions. Analyzing these fragments provides detailed structural information. The electron ionization (EI) mass spectrum shows a distinct pattern of fragmentation. massbank.eu

The molecular ion peak [M]⁺ is observed at an m/z of 194. The most abundant fragment ion, known as the base peak, appears at m/z 149. This peak results from the loss of an ethoxy radical (•OCH₂CH₃; 45 Da), a characteristic fragmentation for ethyl esters. pharmacy180.com Another significant peak is found at m/z 166, which corresponds to the loss of an ethylene (B1197577) molecule (C₂H₄; 28 Da) via a McLafferty-type rearrangement. The peak at m/z 121 is attributed to the benzoyl cation, formed after the subsequent loss of the carboxyl group. This fragmentation pathway is typical for aromatic carboxylic acids. youtube.com

Table 2: Major Mass Spectrometry Fragments for this compound
m/zRelative Intensity (%)Proposed Fragment IdentityProposed Neutral Loss
19428.4[C₁₀H₁₀O₄]⁺ (Molecular Ion)-
16640.4[M - C₂H₄]⁺Ethylene (C₂H₄)
14999.9[M - OC₂H₅]⁺ (Base Peak)Ethoxy radical (•OC₂H₅)
1225.9[M - C₂H₄ - CO₂]⁺Ethylene + Carbon dioxide
1212.1[M - OC₂H₅ - CO]⁺Ethoxy radical + Carbon monoxide
1049.6[C₇H₄O]⁺-
7621.0[C₆H₄]⁺-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure.

The UV-Vis spectrum of this compound is governed by its chromophores: the substituted benzene ring and the two carbonyl groups (one from the acid and one from the ester). These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).

Table 3: Typical UV Absorption Data for a Related Aromatic Dicarboxylic Acid (Terephthalic Acid)
Approximate λmaxAssociated Electronic TransitionChromophore
~240-250 nmπ → πSubstituted Benzene Ring
~280-290 nmπ → πSubstituted Benzene Ring

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms and molecules in a solid crystal lattice.

Although a specific crystal structure determination for this compound is not publicly available in crystallographic databases, the solid-state structure can be confidently predicted based on the well-established behavior of aromatic carboxylic acids. ugr.esarizona.edu The dominant intermolecular interaction governing the crystal packing is the formation of hydrogen bonds between the carboxylic acid groups of adjacent molecules.

It is highly probable that molecules of this compound form centrosymmetric dimers in the solid state. In this arrangement, the carboxylic acid group of one molecule forms two strong O—H···O hydrogen bonds with the carboxylic acid group of a neighboring molecule. This creates a characteristic eight-membered ring motif. These dimeric units then pack into a stable crystal lattice, influenced by weaker van der Waals forces and C—H···O interactions involving the ester group and the aromatic rings. This hydrogen-bonding pattern is a defining structural feature for the vast majority of simple benzoic acid derivatives.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the spatial arrangement of its constituent atoms and the intermolecular interactions that dictate the crystal packing. Such analysis is primarily conducted using single-crystal X-ray diffraction, which provides precise data on bond lengths, bond angles, and torsion angles.

In the solid state, the molecule is expected to be nearly planar, with the carboxylic acid and ethoxycarbonyl groups lying close to the plane of the benzene ring to maximize resonance stabilization. The key conformational features are the torsion angles involving the ester and carboxylic acid groups relative to the aromatic ring. Intermolecular hydrogen bonding is a dominant feature in the crystal lattice, typically involving the carboxylic acid groups. These groups often form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. A typical method involves reversed-phase chromatography.

Method Development: The development of a robust HPLC method begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides hydrophobic interactions with the analyte. longdom.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comthaiscience.info For acidic compounds like this compound, the pH of the aqueous phase is often adjusted with acids like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. longdom.orgsielc.com Detection is commonly performed using a UV detector, as the benzene ring provides strong chromophores. upb.ro

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from more or less polar impurities. longdom.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. longdom.orgekb.eg Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from matrices or impurities at the retention time of the analyte. thaiscience.info

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. thaiscience.info

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. longdom.orgthaiscience.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

Table 1: Representative HPLC Method Validation Parameters for Benzoic Acid Analogs

This interactive table provides typical validation results for HPLC methods developed for benzoic acid derivatives, based on published data. longdom.orgthaiscience.inforesearchgate.net

ParameterTypical Value/Range
Linearity (r²)> 0.999
Accuracy (% Recovery)94.6% - 107.2%
Precision (%RSD)< 2.0%
LOD (µg/mL)0.10 - 0.42
LOQ (µg/mL)0.50 - 1.14

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. colostate.edu Therefore, derivatization is required to convert the polar carboxylic acid group into a more volatile and thermally stable functional group. researchgate.netgcms.cz

Common derivatization strategies for carboxylic acids include:

Silylation: This is a widely used method where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. researchgate.netcopernicus.org The resulting TMS ester is significantly more volatile and less polar, making it amenable to GC analysis.

Alkylation (Esterification): This process converts the carboxylic acid into an ester, for example, a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. colostate.edu

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass information that aids in structural confirmation and identification of impurities.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique that serves as an alternative to both normal-phase HPLC and GC. americanpharmaceuticalreview.comtwistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. twistingmemoirs.comchromatographyonline.com

For the analysis of polar compounds like this compound, a polar co-solvent (modifier), such as methanol, is typically added to the CO₂ mobile phase to increase its solvating power and reduce analyte retention. chromatographyonline.com SFC is well-suited for separating a wide range of compounds, including aromatic carboxylic acids. researchgate.netchromatographyonline.com Studies on similar compounds have shown that carboxylic acids are often strongly retained on many stationary phases used in SFC. chromatographyonline.com

Achiral SFC separations typically employ stationary phases common in normal-phase HPLC, such as silica, diol, or amino-bonded phases. chromatographyonline.com The technique's advantages include reduced analysis time, lower consumption of organic solvents, and compatibility with mass spectrometry. europeanpharmaceuticalreview.com These features make SFC a valuable tool for high-throughput purity assessment and preparative separation in pharmaceutical and chemical research. news-medical.net

Computational Chemistry and Theoretical Studies of 4 Ethoxycarbonyl Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization

No specific studies detailing the molecular geometry optimization of 4-(ethoxycarbonyl)benzoic acid using quantum chemical methods were found.

Density Functional Theory (DFT) Methods and Basis Set Selection

There is no available literature that specifies the DFT methods or basis sets that have been used to calculate the ground-state optimized structure of this compound.

Ab Initio and Semi-Empirical Approaches

Information regarding the application of ab initio or semi-empirical methods for the geometric analysis of this compound is not present in the reviewed scientific literature.

Electronic Structure Analysis

A detailed electronic structure analysis for this compound has not been published.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Specific calculated values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and associated reactivity descriptors for this compound are not available. For the related compound 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energy values were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, suggesting high stability. actascientific.com

Electrostatic Potential Maps and Charge Distribution

There are no published electrostatic potential maps or detailed charge distribution analyses specific to this compound. Such maps for similar molecules are used to identify sites susceptible to electrophilic and nucleophilic attack. actascientific.com

Vibrational Frequency Calculations and Spectroscopic Simulations

Calculated vibrational frequencies and simulated infrared (IR) or Raman spectra for this compound could not be located in the scientific literature. This type of analysis is crucial for assigning experimental spectroscopic bands to specific molecular vibrations. mdpi.com

Prediction of IR and Raman Spectra

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often employing hybrid functionals such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p). scholarsresearchlibrary.comnih.govnih.govnih.gov The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following geometry optimization, vibrational frequency calculations are performed. These calculations yield the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions of its constituent atoms and functional groups.

For this compound, theoretical calculations would predict characteristic vibrational modes. For instance, the O-H stretching of the carboxylic acid group is expected to appear as a broad band at high wavenumbers in the IR spectrum. The C=O stretching vibrations of both the carboxylic acid and the ester groups are also prominent and would be predicted in the region of 1700-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as various bending and rocking motions of the ethyl group, would also be calculated. The predicted IR and Raman intensities for each vibrational mode help in simulating the entire spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method, thereby improving the agreement with experimental data. nih.gov

A representative table of predicted vibrational frequencies for a molecule similar to this compound, based on DFT calculations, is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(O-H)~3500Carboxylic acid O-H stretch
ν(C-H)aromatic3100-3000Aromatic C-H stretch
ν(C-H)aliphatic3000-2850Ethyl group C-H stretch
ν(C=O)acid~1750Carboxylic acid C=O stretch
ν(C=O)ester~1720Ester C=O stretch
ν(C=C)aromatic1600-1450Aromatic C=C stretch
δ(C-H)1450-1300C-H bending
ν(C-O)1300-1100C-O stretching

Correlation with Experimental Spectroscopic Data

A crucial step in computational spectroscopy is the correlation of predicted spectra with experimentally obtained data. Experimental FT-IR and FT-Raman spectra of this compound in the solid phase provide the benchmark for the theoretical calculations. scholarsresearchlibrary.comnih.govnih.gov By comparing the calculated vibrational frequencies and intensities with the experimental ones, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made with a high degree of confidence.

Studies on similar molecules, such as ethyl 4-aminobenzoate (B8803810) and other benzoic acid derivatives, have demonstrated that DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, can accurately reproduce experimental vibrational spectra after applying a suitable scaling factor. nih.govresearchgate.net The correlation between theoretical and experimental data allows for a thorough understanding of the vibrational properties of the molecule. For example, discrepancies between the predicted and observed spectra can point to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully accounted for in gas-phase calculations of a single molecule. For a more accurate comparison with solid-state experimental data, theoretical models can be extended to include dimer or cluster calculations to simulate these intermolecular forces. nih.gov

The table below illustrates a typical correlation between experimental and scaled theoretical vibrational frequencies for a substituted benzoic acid derivative.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment
ν(C=O)ester17151720Ester carbonyl stretch
ν(C=C)16051608Aromatic ring stretch
ν(C-O)12751280Ester C-O stretch
γ(C-H)850855Aromatic C-H out-of-plane bend

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxycarbonyl group in this compound allows for the existence of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape associated with rotations around single bonds. A powerful computational technique for this is the potential energy surface (PES) scan. nih.govresearchgate.net In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. This allows for the mapping of the potential energy as a function of that specific rotation.

For this compound, key dihedral angles to investigate would be those related to the orientation of the carboxylic acid group and the ethyl ester group relative to the benzene (B151609) ring. By performing PES scans, the most stable, low-energy conformations can be identified as minima on the potential energy surface. The energy barriers between these conformers, corresponding to transition states, can also be determined from the maxima on the PES. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. For instance, in a study on the related molecule ethyl 4-aminobenzoate, the stable geometry was determined from a potential energy surface scan. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods like DFT are highly accurate for studying the electronic structure and energetics of a molecule, they can be computationally expensive for larger systems or for simulating molecular motion over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally more efficient alternative for studying the conformational dynamics of molecules like this compound. nih.govnih.gov

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govscielo.org.mx This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking studies could be employed to investigate its potential to bind to various protein targets.

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the binding affinity of different poses. These scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. Studies on various benzoic acid derivatives have shown their potential to interact with the active sites of enzymes like the SARS-CoV-2 main protease. nih.gov

Ligand-Protein Binding Mechanisms (if applicable)

If molecular docking studies predict a favorable binding of this compound to a protein, the next step is to analyze the binding mechanism in detail. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions. scielo.org.mxnih.gov

For this compound, the carboxylic acid group could form hydrogen bonds with polar amino acid residues, while the benzene ring could engage in hydrophobic or π-π stacking interactions with aromatic residues. The ethoxycarbonyl group could also participate in hydrogen bonding or hydrophobic interactions. Understanding these specific interactions is crucial for explaining the ligand's binding affinity and selectivity for a particular protein target. Molecular dynamics simulations of the ligand-protein complex can further elucidate the stability of these interactions and the dynamic behavior of the complex over time.

The table below summarizes potential interactions for a benzoic acid derivative in a protein binding site.

Ligand Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Carboxylic AcidHydrogen Bonding, Salt BridgeArginine, Lysine, Histidine, Serine
Benzene RingHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine
Ester CarbonylHydrogen BondingSerine, Threonine, Asparagine
Ethyl GroupHydrophobicAlanine, Valine, Leucine, Isoleucine

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. researchgate.netnih.govrsc.org Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state.

For this compound, a relevant reaction to study computationally would be its hydrolysis, either under acidic or basic conditions, to yield 4-carboxybenzoic acid and ethanol (B145695). Theoretical studies on the alkaline hydrolysis of benzoate (B1203000) esters have been performed, where the addition of a hydroxide (B78521) ion to the carbonyl group to form a tetrahedral intermediate is considered the rate-determining step. nih.gov Using computational methods, the geometry of the transition state for this step can be optimized, and its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy for the reaction, which is a key determinant of the reaction rate. By mapping the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved.

Derivatization and Functionalization Strategies for 4 Ethoxycarbonyl Benzoic Acid

Synthesis of Carboxylic Acid Esters (beyond ethyl)

While the parent compound contains an ethyl ester, the carboxylic acid functionality of 4-(ethoxycarbonyl)benzoic acid can be readily converted into a variety of other esters. This transformation is typically achieved through standard esterification reactions. The choice of alcohol and catalyst allows for the introduction of diverse alkyl and aryl groups, thereby modifying the compound's physical and chemical properties, such as solubility and thermal stability. This versatility is valuable in the preparation of liquid crystals and functional polymers. myskinrecipes.com

Commonly, this involves reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or using coupling agents to facilitate the reaction.

Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound is a prime site for the synthesis of amides, hydrazides, and other related derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with an appropriate amine or hydrazine (B178648).

Amide Synthesis: The direct condensation of the carboxylic acid with an amine can be achieved using various coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. For instance, the reaction with an amine in the presence of a condensing agent such as TiCl4 can yield the corresponding amide. nih.gov Another approach involves the use of boric acid as a catalyst for the direct amidation of benzoic acid derivatives. sciepub.com The Schotten-Baumann reaction, which utilizes an acid chloride and an amine in a basic medium, is another effective method for amide formation. tifr.res.in

Hydrazide Synthesis: Hydrazides are synthesized by reacting the ester functionality with hydrazine hydrate (B1144303). chemmethod.comchemmethod.com For example, ethyl p-hydroxybenzoate can be treated with hydrazine hydrate to produce the corresponding hydrazide derivative. chemmethod.com These hydrazide derivatives can then be further reacted with aldehydes or ketones to form hydrazones, which have been studied for their biological activities. nih.gov

The formation of these derivatives is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. myskinrecipes.comnih.gov

Modification of the Ethoxycarbonyl Group

The ethoxycarbonyl group offers another avenue for the structural modification of this compound. The two primary transformations are selective hydrolysis to the corresponding dicarboxylic acid and reduction to an alcohol or aldehyde.

The ethoxycarbonyl group can be selectively hydrolyzed back to a carboxylic acid, yielding terephthalic acid (1,4-benzenedicarboxylic acid). This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The differing reactivity of the carboxylic acid and the ester group under specific conditions allows for this selective transformation.

Reduction of the ethoxycarbonyl group can lead to the formation of the corresponding alcohol or, under more controlled conditions, the aldehyde. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the ester functionalities. Selective reduction of the ester in the presence of a carboxylic acid is challenging but can be achieved using specific reagents and reaction conditions.

Introduction of New Functional Groups onto the Aromatic Ring

The aromatic ring of this compound can be functionalized through various electrophilic aromatic substitution reactions. However, a more regioselective method for introducing substituents is through directed ortho-metallation.

Directed ortho-metallation (DoM) is a powerful technique for the functionalization of aromatic rings. organic-chemistry.orguwindsor.ca In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.orgrsc.org

For benzoic acid derivatives, the carboxylic acid group itself can act as a directing group. rsc.orgorganic-chemistry.org The reaction of an unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine) leads to the formation of an ortho-lithiated species. rsc.orgorganic-chemistry.orgresearchgate.net This intermediate can then be quenched with various electrophiles, such as methyl iodide, to introduce a substituent at the position ortho to the carboxylate group. rsc.orgresearchgate.net The efficiency and regioselectivity of the metallation can be influenced by the choice of base and reaction conditions. organic-chemistry.orgunblog.fr

This methodology provides a direct route to contiguously substituted benzoic acid derivatives that can be difficult to access through other synthetic methods. organic-chemistry.org

Functionalization through C-H Activation

The functionalization of aromatic compounds through the activation of carbon-hydrogen (C-H) bonds is a powerful tool in modern synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. Benzoic acids, including this compound, are particularly interesting substrates for such transformations. The carboxylic acid group can act as an effective directing group, guiding transition metal catalysts to specific C-H bonds.

Palladium (Pd) catalysis is commonly employed for these reactions. For benzoic acid derivatives, the process often begins with the formation of a palladacycle intermediate. Specifically, ortho C-H activation can occur where a Pd(II) catalyst coordinates to the carboxylate, facilitating the activation of the C-H bond at the ortho position (C2 or C6) to form a five-membered oxapalladacycle. rsc.org This intermediate can then react with various coupling partners. While much research has focused on ortho-functionalization, methods for meta-C-H activation have also been developed, often using a nitrile-based sulfonamide template to direct the catalyst to the meta-position. nih.gov

A versatile protocol for the ortho-C-H activation and subsequent aryl-aryl coupling of benzoic acids has been developed using aryltrifluoroborates as coupling partners. nih.gov This system has shown improved scope and practicality over earlier methods. For this compound, this would involve the palladium-catalyzed coupling at the positions ortho to the carboxylic acid group.

Table 1: C-H Activation Strategies for Benzoic Acid Derivatives

Strategy Directing Group Position Catalyst System (Example) Result
Ortho-Arylation Carboxylic Acid C2, C6 Pd(II) / Aryltrifluoroborate Formation of a new C-C bond at the ortho position. nih.gov
Meta-Olefination Nitrile-based Template C3, C5 Pd(II) / O₂ Introduction of an alkene at the meta position. nih.gov

These strategies highlight the potential to selectively introduce new functional groups onto the aromatic ring of this compound, paving the way for the synthesis of complex molecules.

Synthesis of Heterocyclic Systems Incorporating this compound Moiety

The this compound framework is a valuable building block for the synthesis of more complex heterocyclic structures, which are prevalent in medicinal chemistry.

Thiazolopyrimidine Derivatives

Thiazolopyrimidines are fused heterocyclic systems containing thiazole (B1198619) and pyrimidine (B1678525) rings, known for a wide range of biological activities. ijnc.irresearchgate.net The synthesis of these derivatives can incorporate the this compound moiety through various condensation reactions.

One synthetic approach involves the reaction of a pre-formed thiazolopyrimidine core with derivatives of this compound. For instance, a compound like 2-dimethylaminomethylene-7-methyl-3-oxo-5-substituted phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester can be reacted with an aminobenzoic acid in refluxing methanol (B129727) with acetic acid to yield a more complex derivative. ias.ac.in By using an amino-substituted version of this compound in this type of reaction, the entire moiety can be appended to the thiazolopyrimidine scaffold.

Another strategy involves the Knoevenagel condensation. A thiazolopyrimidine precursor can be reacted with an aldehyde, such as 4-formylbenzoic acid (which can be derived from this compound), in the presence of a base to form an arylidene derivative. This introduces the benzoic acid moiety, which can subsequently be esterified. For example, the synthesis of 4-((1Z)-(6-(ethoxycarbonyl)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3H-thiazolo[3,2-a] pyrimidin-2(5H)-ylidene)methyl)benzoic acid has been reported, demonstrating the direct incorporation of a benzoic acid group onto the thiazolopyrimidine ring system via a methylidene linker. ias.ac.in

Table 2: Synthesis of a Thiazolopyrimidine Derivative

Reactant 1 Reactant 2 Solvent/Catalyst Product Type

Pyrrole (B145914) Ring Systems

The pyrrole ring is a fundamental component of many biologically active molecules. uctm.edu The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. This method can be adapted to synthesize pyrroles bearing the this compound moiety.

A key intermediate is 4-(pyrrol-1-yl)benzoic acid. Its synthesis can be achieved by reacting 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid. The resulting 4-(pyrrol-1-yl)benzoic acid can then be esterified to yield the ethyl ester, or converted to other derivatives. For example, it can be reacted with thionyl chloride and then hydrazine hydrate to form 4-pyrrol-1-yl benzoic acid hydrazide. This hydrazide serves as a versatile precursor for synthesizing other heterocyclic systems like oxadiazoles (B1248032) and triazoles, further expanding the molecular diversity. nih.gov

Table 3: Paal-Knorr Synthesis of a Pyrrole Derivative

Reactant 1 Reactant 2 Conditions Product

Piperazine (B1678402) Derivatives

Piperazine is a six-membered nitrogen-containing heterocycle that is a common scaffold in pharmaceuticals. researchgate.net The this compound moiety can be incorporated into a piperazine structure through nucleophilic aromatic substitution.

The synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provides a direct example of this strategy. The reaction involves heating a mixture of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (B52724). iucr.org In this reaction, the secondary amine of the piperazine derivative acts as a nucleophile, displacing the fluorine atom on the benzoic acid ring.

Table 4: Synthesis of a Piperazine Derivative

Reactant 1 Reactant 2 Base/Solvent Reaction Conditions Product

This method is a robust way to link the benzoic acid and piperazine rings, creating a molecule with distinct functionalities at either end.

Applications of 4 Ethoxycarbonyl Benzoic Acid in Specialized Chemical Fields

Intermediate in Complex Organic Molecule Synthesis

The dual reactivity of 4-(ethoxycarbonyl)benzoic acid allows it to serve as a crucial intermediate in the creation of a wide array of complex organic molecules. Its carboxylic acid group can undergo reactions typical of acids, such as salt formation and conversion to acid chlorides, while the ester group can be hydrolyzed or transesterified.

Precursor for Polymers and Resins

This compound is a key monomer in the synthesis of various polymers and resins. It is a derivative of terephthalic acid, a major commodity chemical used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org While terephthalic acid itself is widely used, its monoethyl ester offers advantages in certain polymerization processes due to its modified solubility and reactivity. It can be incorporated into polyester (B1180765) chains, and is also used in the production of polybutylene terephthalate (PBT) and other engineering polymers. wikipedia.org The ability to form long-chain polymers makes it a fundamental component in the plastics and synthetic fibers industries.

Building Block in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a versatile starting material. bldpharm.com Its structure is a foundational component for the synthesis of more intricate molecules, including pharmaceuticals and agrochemicals. chemimpex.com For instance, it can be a precursor to more complex benzoic acid derivatives through reactions involving either the carboxylic acid or the ester functional group. prepchem.comepa.govnih.gov The selective modification of one functional group while leaving the other intact is a key strategy in multi-step organic synthesis, and this compound is well-suited for such synthetic routes.

Contribution to Materials Science and Crystal Engineering

The specific chemical architecture of this compound lends itself to applications in materials science, particularly in the design and construction of novel materials with tailored properties through crystal engineering.

Design of Functional Organic Materials

The capacity for self-assembly makes this compound and its derivatives valuable components in the design of functional organic materials. These materials can exhibit a range of properties, including specific optical, electronic, or host-guest recognition capabilities. By modifying the core structure of this compound, for example by introducing other functional groups, chemists can fine-tune the resulting supramolecular architecture and, consequently, the material's function. This bottom-up approach to material design is a vibrant area of research with potential applications in sensors, catalysis, and separation technologies.

Role in Environmental Analytical Chemistry

In environmental analytical chemistry, derivatives of this compound can be utilized as standards or reagents. For instance, related compounds are used in the development of analytical methods for detecting and quantifying environmental pollutants. While direct applications are not as widespread as in synthesis or materials science, its chemical properties make it a useful reference compound in the analysis of aromatic carboxylic acids and esters, which can be present in environmental samples.

Detection and Quantification in Environmental Samples

The detection and quantification of specific chemical compounds in environmental matrices such as water, soil, and air are critical for monitoring environmental quality and understanding the fate and transport of pollutants. While specific studies detailing the detection of this compound in the environment are not prominent in the available literature, the analytical methods developed for other benzoic acid derivatives and related compounds provide a strong framework for its potential analysis.

Due to their widespread use, benzoic acid and its derivatives are distributed throughout the environment, primarily in water but also in soil and air. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are standard for their determination. For instance, methods have been developed for analyzing various benzoic acid derivatives in complex samples, including seized drugs and commercial food products, demonstrating the capability of these techniques to separate and quantify specific isomers and derivatives. nih.govnih.gov

Methods for other carboxylic acids, such as perfluorocarboxylic acids (PFCAs), in environmental samples like soil, sediment, and sludge have been established. rsc.org These methods often involve liquid chromatography-mass spectrometry (LC-MS) and require sophisticated sample preparation steps like solid-phase extraction (SPE) to remove interfering matrix components and achieve low limits of detection. rsc.orglongdom.org A novel technique, nitrogen-assisted headspace solid-phase extraction (NA/HS-SPE), has been developed for analyzing volatile organic pollutants, achieving limits of detection (LODs) in the range of 0.002–0.0371 μg L⁻¹ for certain compounds in water. longdom.org

The table below summarizes analytical conditions used for related benzoic acid compounds, which could be adapted for this compound.

AnalyteAnalytical MethodMatrixKey ParametersLimit of Detection (LOD) / Limit of Quantitation (LOQ)
Benzoic AcidHPLC-DADSeized Cocaine ProductsColumn: XBridge C18 (4.6x250mm, 5µm) Mobile Phase: Acetonitrile (B52724)/Ammonium (B1175870) formate (B1220265) gradient Detection: 274 nmNot Specified
4-Hydroxybenzoic AcidRP-HPLCPharmaceutical Oral SolutionColumn: Phenomenex Kinetex C18 (150x4.6mm, 5µm) Mobile Phase: Acetonitrile/Phosphoric acid buffer gradient Detection: 230 nmLOD: 0.1007 µg/mL LOQ: 0.5033 µg/mL helixchrom.com
Benzoic AcidHPLCChildren's FoodMobile Phase: Methanol (B129727)/Acetate buffer (35:65, v/v) Detection: 233 nmLOD: 0.404 ppm LOQ: 1.348 ppm nih.gov
Volatile Organic Pollutants (e.g., Dichlorobenzene)NA/HS-SPE-GC-ECDWater, Sediment, HoneyAdsorbent: Graphitized carbon black Elution Solvent: Dichloromethane/MethanolLOD: 0.002–0.0371 µg L⁻¹ LOQ: 0.008–0.122 µg L⁻¹ longdom.org

Formation of Persistent Organic Pollutants (as a benzoic acid derivative)

Persistent Organic Pollutants (POPs) are organic compounds that resist degradation, bioaccumulate in organisms, and can be transported over long distances. sielc.com They are typically halogenated and exhibit low water solubility and high lipid solubility. sielc.com While there is no direct evidence in the reviewed literature of this compound itself forming POPs, its parent structure, benzoic acid, can act as a precursor to such pollutants.

In the presence of other compounds and under certain environmental conditions, benzoic acid can form derivatives that are classified as POPs. helixchrom.com A notable example is the formation of chlorinated benzoic acid, which is resistant to chemical and biological degradation. helixchrom.com The halogenation of aromatic compounds is a key process in the formation of many well-known POPs, including certain pesticides and industrial chemicals like polychlorinated biphenyls (PCBs). sielc.com The environmental concern stems from the potential for benzoic acid derivatives, released into water systems from industrial and municipal wastewater, to undergo transformation into more persistent and toxic substances. helixchrom.com

Applications in Advanced Chromatography

In the field of advanced chromatography, this compound and its structural isomers serve primarily as model analytes for the development and validation of new separation and purification methods. The presence of both a carboxylic acid group and an ester group provides a unique chemical structure that is useful for testing the selectivity and efficiency of new chromatographic stationary phases and mobile phase compositions.

Development of Analytical Methods for Separation and Purification

The development of robust analytical methods is essential for quality control in the pharmaceutical, food, and chemical industries. Benzoic acid derivatives are frequently used as test subjects for new High-Performance Liquid Chromatography (HPLC) methods. These methods aim to achieve efficient separation from impurities and other related substances.

For example, numerous reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of various aromatic acids. researchgate.net These methods often utilize C18 columns, which separate compounds based on their hydrophobicity. The development process involves optimizing parameters such as mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), pH, column temperature, and flow rate to achieve the desired separation. nih.govhelixchrom.com

The compound this compound, being a mono-ethyl ester of terephthalic acid, is an important substance in its own right, and methods for its purification and analysis are crucial. While it can be analyzed as a target compound, there is no significant evidence of it being used as a functional ligand in affinity chromatography or as a bonded component of a stationary phase. Affinity chromatography typically relies on highly specific biological ligands or pseudobiospecific ligands like dyes or metal chelates to achieve separation. openaccessjournals.com

The table below details examples of chromatographic conditions developed for the separation and analysis of benzoic acid and its derivatives.

Analyte(s)Chromatographic TechniqueStationary Phase (Column)Mobile PhaseDetection Method
Cocaine, Benzoic Acid, Benzoylecgonine, and adulterantsRP-HPLC-DADXBridge C18 (4.6x250mm, 5µm)Gradient of acetonitrile and 0.05M ammonium formate (pH 3.1)Diode Array Detector (DAD) at 274 nm nih.gov
4-Hydroxybenzoic AcidRP-HPLCPhenomenex Kinetex C18 (150x4.6mm, 5µm)Gradient of 100% Acetonitrile and 0.1% Phosphoric acid bufferUV at 230 nm helixchrom.com
Aromatic Acids (Mandelic, Gallic, Phthalic, 4-Hydroxybenzoic)Mixed-Mode HPLCAmaze TRIsocratic; specific composition not detailedUV researchgate.net
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl esterRP-HPLCNewcrom R1Acetonitrile (MeCN), water, and phosphoric acidUV or MS (with formic acid instead of phosphoric acid) helixchrom.com

Environmental and Toxicological Considerations in Research of Benzoic Acid Derivatives

Environmental Fate and Degradation Pathways of Benzoic Acid Derivatives

The environmental journey of benzoic acid derivatives is dictated by a combination of biological and chemical processes that determine their persistence, transformation, and distribution in various ecosystems.

Benzoic acid and its derivatives are subject to degradation through microbial action and light-induced transformations. The structure of the specific derivative influences the primary degradation pathway.

Biodegradation: In aerobic conditions, the biodegradation of many benzoic acid derivatives is initiated by hydroxylation of the aromatic ring. For instance, 4-hydroxybenzoic acid (4-HBA), a related compound, is readily biodegradable, with studies showing complete degradation after 28 days under certain conditions. oecd.org The process often involves the formation of protocatechuate, which is then cleaved and funneled into the tricarboxylic acid (TCA) cycle. mdpi.com Bacterial strains such as Pseudarthrobacter phenanthrenivorans Sphe3 have demonstrated the ability to use 4-HBA as a sole carbon and energy source, concurrently employing multiple catabolic pathways for its breakdown. mdpi.com

Under anaerobic conditions, the degradation pathway is different. A methanogenic consortium can decompose benzoic acid through the dearomatization of the ring, forming intermediates like cyclohexane (B81311) carboxylic acid and 1-cyclohexene-1-carboxylic acid before the ring is ruptured. sigmaaldrich.com Certain bacterial strains, including Acinetobacter johnsonii and Klebsiella oxytoca, have been shown to degrade 4-HBA effectively in anaerobic environments, highlighting the versatility of microbial degradation across different conditions. nih.gov

Phototransformation: Photodegradation is another significant pathway for the transformation of benzoic acid derivatives in the environment. oecd.org In the presence of a hydrogen donor, the triplet states of these compounds can undergo reactions. researchgate.net Electron spin resonance (ESR) studies have shown that photolysis can lead to the transfer of a hydrogen atom to the aromatic ring, forming cyclohexadienyl radicals, or to an oxygen of the carboxyl group, resulting in a one-electron-reduction product. researchgate.net These photochemical reactions contribute to the transformation of these compounds in sunlit aquatic and terrestrial systems. elpub.ru

The movement of benzoic acid derivatives through soil and water is largely governed by their sorption (adsorption and desorption) characteristics, which are influenced by both the chemical's properties and the environmental matrix.

Adsorption and Desorption: The adsorption of benzoic acid to soil particles is a critical process affecting its bioavailability and mobility. Studies have shown that soil properties such as clay content, organic matter, and the concentration of cations like Ca²⁺ significantly influence the extent of sorption. researchgate.net For example, soil with higher clay and organic matter content exhibits greater adsorption of benzoic acid. researchgate.net The process is also dependent on pH; the adsorption of benzoic acid onto nitrogen-containing activated carbon was found to be highest at a pH of 3.8, dropping sharply at higher or lower values. nih.gov This is because the surface charge of the adsorbent and the chemical form of the benzoic acid derivative vary with pH. nih.gov

Mobility: The mobility of these compounds in soil is inversely related to their adsorption. Highly adsorbed compounds are less mobile and more likely to be retained in the upper soil layers, while less adsorbed compounds can leach into groundwater. californiaagriculture.org The mobility of the benzoic acid derivative bentazon, for instance, was found to be dependent on soil type and pH, with mobility generally increasing as pH increased in certain soils. fao.org The adsorption coefficient is a key parameter used to predict the relative mobility of organic chemicals in soil. californiaagriculture.org

Potential for Bioaccumulation and Ecosystem Impact

The tendency of a chemical to accumulate in living organisms and its subsequent impact on ecosystems are important considerations in its environmental risk assessment.

While some derivatives like 4-hydroxybenzoic acid are considered to have low bioaccumulation potential based on their Log Pow value, the possibility of bioaccumulation exists for other derivatives within the food chain. oecd.orgnih.gov The introduction of benzoic acid into the environment, often through wastewater treatment plant effluents, can have consequences for aquatic ecosystems. nih.gov High concentrations can disrupt microbial communities that are essential for nutrient cycling. For example, the inhibition of nitrifying bacteria can lead to increased ammonia (B1221849) levels, which is toxic to fish and other aquatic life. nih.gov The prolonged presence of these compounds can also lead to the development of resistant microorganisms. nih.gov

Toxicological Profiles of Related Benzoic Acid Compounds

The toxicological assessment of benzoic acid derivatives often relies on data from structurally similar compounds to evaluate potential health effects.

Toxicity studies on benzoic acid and its derivatives have been conducted using both laboratory cell cultures (in vitro) and animal models (in vivo).

In Vivo Studies: Acute oral toxicity tests in animals show that benzoic acid has low acute toxicity, with median lethal dose (LD₅₀) values in rats and mice being greater than 2000 mg/kg of body weight. industrialchemicals.gov.au However, different derivatives exhibit varying levels of toxicity. A study on several derivatives in rats classified 4-chlorobenzoic acid as moderately hazardous (Class III), while 4-methoxybenzoic acid and p-acetoxybenzoic acid were considered low hazard (Class IV). eco-vector.com Subchronic oral administration of these compounds led to effects on the hepatorenal system, including fatty liver dystrophy and kidney damage. eco-vector.com

In Vitro Studies: In vitro studies are used to assess the cytotoxic effects of these compounds on various cell lines. For example, certain benzoic acid derivatives have been evaluated for their anticancer activity against breast and colon cancer cell lines. preprints.org

Acute Oral Toxicity of Benzoic Acid and Derivatives
CompoundAnimal ModelLD₅₀ (mg/kg bw)Reference
Benzoic AcidRat1700-3040 industrialchemicals.gov.au
Benzoic AcidMouse1940-2370 industrialchemicals.gov.au
Sodium Benzoate (B1203000)Rat>1358 (LO(A)EL) researchgate.net
5-acetamido-2-hydroxy benzoic acid->5000 mdpi.com

Genotoxicity studies investigate the potential of a chemical to damage genetic material (DNA), which can lead to mutations or cancer.

In vitro assays on human peripheral blood lymphocytes have shown that benzoic acid can induce genotoxic effects in a dose-dependent manner. nih.gov Specifically, it significantly increased the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei at concentrations of 200 and 500 μg/mL. nih.gov It also decreased the mitotic index, indicating an effect on cell division. nih.govnih.gov The comet assay, another method to detect DNA damage, has been used to show the genotoxic potential of benzyl (B1604629) derivatives and sodium benzoate in various cell types. nih.govsciencescholar.us

In Vitro Genotoxicity of Benzoic Acid on Human Lymphocytes
Concentration (μg/mL)EffectResultReference
50, 100, 200, 500Chromosomal AberrationsSignificant, dose-dependent increase nih.gov
50, 100, 200, 500Sister Chromatid ExchangeSignificant, dose-dependent increase nih.gov
200, 500Micronucleus FrequencySignificant increase nih.gov
100, 200, 500 (48h)Mitotic IndexSignificant, dose-dependent decrease nih.gov

Sustainable Practices and Waste Management in Research and Production

The growing emphasis on green chemistry and sustainable industrial processes has significant implications for the research and production of benzoic acid derivatives, including 4-(Ethoxycarbonyl)benzoic acid. The lifecycle of this chemical, from the selection of raw materials to the disposal of waste, presents numerous opportunities for implementing environmentally responsible practices. Sustainable strategies in this context focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and embracing a circular economy model where waste is repurposed into valuable products.

Furthermore, the choice of solvents and reaction conditions plays a crucial role in the environmental footprint of the production process. The principles of green chemistry encourage the use of benign solvents or, ideally, solvent-free conditions. ijsdr.org Research into microwave-assisted synthesis of similar esters, such as butyl benzoate, has demonstrated a significant reduction in reaction time from 45 minutes with conventional heating to just 6 minutes, leading to substantial energy savings. ijsdr.org

Waste management in the production of this compound and other benzoic acid derivatives involves addressing various waste streams, including spent catalysts, solvents, and aqueous waste from purification steps. hashnode.dev Effective waste management is critical to mitigate the environmental impact of production. nih.gov For instance, wastewater from the production of terephthalic acid, a related compound, contains organic byproducts that require treatment before discharge. nih.gov Advanced oxidation processes and biological treatment methods are employed to reduce the chemical oxygen demand (COD) and remove harmful organic compounds from such wastewater. nih.gov

The concept of a circular economy is also being applied to the waste generated from related industries. For example, there is growing interest in the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer of terephthalic acid, back to its constituent monomers. This approach not only reduces plastic waste but also provides a potential source of feedstock for the production of other terephthalic acid derivatives.

The following interactive data tables summarize key aspects of sustainable practices and waste management in the context of benzoic acid derivative production.

Table 1: Comparison of Catalysts in Esterification of Benzoic Acid Derivatives

Catalyst TypeAdvantagesDisadvantagesRelevance to this compound
Mineral Acids (e.g., Sulfuric Acid) High catalytic activity, low cost.Corrosive, generates acidic waste, difficult to separate.Traditional catalyst for esterification.
Solid Acid Catalysts (e.g., Modified Clays, Zeolites) Easily separable, reusable, non-corrosive, can lead to higher conversion rates. google.comHigher initial cost, potential for deactivation over time.A greener alternative that minimizes waste and simplifies purification. google.com
Enzymatic Catalysts (e.g., Lipases) High selectivity, mild reaction conditions, biodegradable.Higher cost, sensitivity to reaction conditions (temperature, pH).A potential future direction for highly selective and sustainable synthesis.

Table 2: Waste Management Strategies for Benzoic Acid Derivative Production

Waste StreamPotential Environmental ImpactSustainable Management Practices
Spent Catalysts Contamination with heavy metals or residual organic compounds.Regeneration and reuse of solid catalysts, recovery of valuable metals from spent catalysts.
Organic Solvents Air and water pollution, potential toxicity.Solvent recovery through distillation and reuse, substitution with greener solvents (e.g., water, supercritical CO2). epa.gov
Aqueous Waste High chemical oxygen demand (COD), presence of organic byproducts.Biological treatment (aerobic and anaerobic digestion), advanced oxidation processes, coagulation-flocculation. nih.gov
Solid Waste (e.g., filter cakes) Landfill burden, potential for leaching of contaminants.Incineration with energy recovery, exploration of potential for use as a raw material in other processes.

Conclusion and Future Perspectives in 4 Ethoxycarbonyl Benzoic Acid Research

Summary of Key Research Advancements

Research into 4-(Ethoxycarbonyl)benzoic acid has yielded significant progress, particularly in its application as a fundamental structural unit in diverse fields. Its utility as a precursor in the synthesis of more complex molecules remains a cornerstone of its research profile.

One of the most notable areas of advancement is in the field of liquid crystals . The rigid core and functional handles of this compound make it an ideal component for designing mesogenic molecules. Scientists have successfully incorporated this moiety into various liquid crystalline structures, demonstrating its value in creating materials with specific optical and electronic properties. For instance, homologous series of azoester mesogens have been synthesized using 4-n-alkoxy benzoic acids, which are derivatives of the title compound, showcasing enantiotropic nematic phases. derpharmachemica.com

In the realm of supramolecular chemistry and materials science , this compound has been effectively employed as a ligand in the construction of Metal-Organic Frameworks (MOFs) . The carboxylate group readily coordinates with metal ions, while the ethoxycarbonyl group can be further functionalized, allowing for the tuning of the framework's properties. These MOFs have potential applications in gas storage, separation, and catalysis. Research has demonstrated the assembly of 3-D coordination polymers using ligands derived from benzoic acids, highlighting the versatility of this structural motif. mdpi.com

Furthermore, in medicinal chemistry , derivatives of this compound are being explored for their therapeutic potential. The benzoic acid scaffold is a common feature in many biologically active compounds, and modifications at the ester and carboxylic acid positions can lead to the development of novel drug candidates. While direct research on the bioactivity of this compound is less common, its derivatives are integral to the synthesis of compounds with potential anticancer and other pharmacological activities. preprints.orgresearchgate.net

Unaddressed Challenges and Research Gaps

Despite the progress, several challenges and research gaps impede the full realization of this compound's potential. A primary challenge lies in the development of more efficient and sustainable synthetic methodologies . While classical methods for its synthesis are well-established, there is a need for greener routes that minimize waste and utilize renewable starting materials. The selective functionalization of either the carboxylic acid or the ester group in the presence of the other remains a synthetic hurdle that often requires multi-step protection and deprotection strategies.

A significant research gap exists in the comprehensive understanding of the structure-property relationships of materials derived from this compound. For instance, while its use in liquid crystals is established, predictive models that correlate subtle molecular modifications to the resulting mesophase behavior are still under development. Similarly, in the context of MOFs, a deeper understanding of how the ethoxycarbonyl group influences the framework's stability, porosity, and catalytic activity is required.

Furthermore, there is a notable lack of in-depth mechanistic studies for many reactions involving this compound. A more profound comprehension of reaction pathways, transition states, and kinetic profiles would enable the optimization of existing synthetic protocols and the rational design of new transformations.

Emerging Trends and Opportunities in Synthetic, Mechanistic, and Applied Research

The future of this compound research is poised for exciting developments, driven by emerging trends in chemical synthesis and materials design.

In synthetic research , the exploration of unconventional activation methods , such as photoredox catalysis and mechanochemistry, presents a promising avenue for developing novel and more efficient routes to this compound and its derivatives. The application of enzymatic and whole-cell biocatalysis for its synthesis from renewable feedstocks is another burgeoning area that aligns with the principles of green chemistry.

Mechanistic investigations are increasingly benefiting from the synergy between experimental techniques and computational chemistry. Advanced spectroscopic methods, coupled with density functional theory (DFT) calculations, can provide unprecedented insights into reaction mechanisms, guiding the development of more selective and efficient synthetic strategies.

In applied research , the focus is shifting towards the creation of functional materials with tailored properties . The post-synthetic modification of the ethoxycarbonyl group in MOFs offers a versatile platform for introducing new functionalities, leading to materials with enhanced catalytic activity, selective sensing capabilities, or drug delivery applications. In the field of liquid crystals, the design of multi-responsive materials that can be controlled by light, temperature, and electric fields is a key area of future exploration.

Research AreaEmerging Trend/OpportunityPotential Impact
Synthetic Chemistry Biocatalytic and enzymatic synthesisGreener and more sustainable production methods.
Flow chemistry for continuous productionImproved scalability and process control.
Photoredox and electrochemical methodsNovel and milder reaction conditions.
Mechanistic Studies In-situ reaction monitoring (e.g., NMR, IR)Real-time understanding of reaction kinetics and intermediates.
Computational modeling of reaction pathwaysPredictive power for reaction outcomes and catalyst design.
Applied Research Functionalized MOFs for targeted applicationsAdvanced materials for catalysis, sensing, and drug delivery.
Smart liquid crystals with tunable propertiesNext-generation displays and optical devices.
Polymer chemistry for advanced plasticsDevelopment of high-performance and functional polymers.

Interdisciplinary Impact and Collaborative Research Potentials

The multifaceted nature of this compound inherently fosters interdisciplinary research. Its journey from a simple organic molecule to a component of sophisticated materials necessitates collaboration between synthetic chemists, materials scientists, physicists, and engineers.

The development of novel liquid crystals, for example, requires the expertise of organic chemists to synthesize new mesogens, physicists to characterize their optical and electronic properties, and engineers to integrate them into display technologies. Similarly, the design and application of MOFs benefit from the synergy between coordination chemists who synthesize the frameworks, materials scientists who study their properties, and chemical engineers who develop their applications in industrial processes.

Furthermore, the exploration of this compound derivatives in medicinal chemistry opens up avenues for collaboration with biologists and pharmacologists to evaluate their therapeutic efficacy and mechanism of action. The development of drug delivery systems based on MOFs derived from this compound would also require a multidisciplinary approach, combining expertise in materials science, pharmacology, and clinical medicine.

The potential for collaborative research is vast and extends to emerging fields such as organic electronics, where derivatives of this compound could be explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Q & A

Q. What synthetic routes are recommended for preparing 4-(Ethoxycarbonyl)benzoic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves esterification or transesterification reactions. For example, benzoic acid derivatives can be functionalized using ethoxycarbonyl groups via nucleophilic acyl substitution. Reagents like ethyl chloroformate or ethyl carbonates are common, with reaction conditions optimized at 0–5°C in anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis . Catalysts such as DMAP or pyridine may enhance reaction efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, followed by NMR (¹H/¹³C) and HPLC-MS to confirm structure and purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Handling requires PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation. Storage should be in airtight containers at 2–8°C to prevent degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Stability tests under varying pH and temperature conditions (e.g., TGA/DSC analysis) are advised to identify decomposition thresholds .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : ¹H NMR (δ 8.0–8.2 ppm for aromatic protons; δ 4.3–4.5 ppm for ethoxy group) and FTIR (C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid groups) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Elemental Analysis : Verify C, H, N composition against theoretical values (e.g., C: 60.00%, H: 5.71% for C₁₀H₁₀O₄) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal growth due to flexible ethoxy groups. Solutions:
  • Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to enhance crystallization.
  • X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with low-temperature (173 K) data collection to reduce thermal motion artifacts. For example, orthorhombic space group Pna2₁ was resolved for a derivative, with unit cell parameters a = 18.508 Å, b = 4.994 Å, c = 29.594 Å .
  • Refinement using SHELXL with restraints on disordered ethoxy groups .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring increase electrophilicity of the carbonyl, accelerating nucleophilic attack (e.g., hydrolysis to carboxylic acid). Computational studies (DFT, B3LYP/6-31G*) can predict reaction sites. Experimentally, kinetic studies under varying pH (e.g., 2–10) using UV-Vis spectroscopy monitor ester hydrolysis rates. For example, hydrolysis half-life decreases from 24 hrs (pH 7) to 2 hrs (pH 10) due to hydroxide ion activity .

Q. What is the mechanistic role of this compound in cytochrome P450 interactions, and how does this inform drug metabolism studies?

  • Methodological Answer : The ethoxycarbonyl group acts as a competitive inhibitor by binding to the heme iron in cytochrome P450 (e.g., CYP199A4). UV-Vis spectroscopy (Soret band shift from 417 nm to 423 nm upon binding) confirms interaction. In vitro assays with NADH/O₂ systems show suppressed substrate oxidation (e.g., 4-(imidazol-1-yl)benzoic acid), quantified via HPLC metabolite analysis . Molecular docking (AutoDock Vina) can model binding affinities, guiding design of P450 inhibitors for pharmacokinetic studies.

Data Contradictions and Validation

  • Solubility Discrepancies : While some sources report water insolubility , others suggest limited solubility in DMSO (>10 mg/mL). Validate via saturation solubility assays (shake-flask method, HPLC quantification) .
  • Toxicity Gaps : Acute toxicity data are often absent. Use in silico tools (e.g., EPA TEST) to predict LD₅₀ and cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.